![molecular formula C17H22N4O B2560262 (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide CAS No. 2411324-03-1](/img/structure/B2560262.png)
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide, also known as DPI or diphenyleneiodonium, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of enzymes that produce reactive oxygen species (ROS).
科学的研究の応用
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been widely used in scientific research for its ability to inhibit the activity of enzymes that produce ROS, such as NADPH oxidases and nitric oxide synthases. ROS are highly reactive molecules that can damage cellular components, and their production is regulated by a variety of enzymes. (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to inhibit the activity of these enzymes, reducing ROS production and protecting cells from oxidative damage (Lambeth, 2004).
作用機序
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide inhibits the activity of enzymes that produce ROS by blocking the transfer of electrons from NADPH to molecular oxygen. Specifically, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide binds to the flavin-containing subunit of these enzymes, preventing the transfer of electrons to the heme-containing subunit that reduces molecular oxygen to form superoxide (Lambeth, 2004).
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. For example, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to reduce ROS production in neutrophils, macrophages, and endothelial cells (Lambeth, 2004). In addition, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis (Wang et al., 2016). (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages (Wang et al., 2016).
実験室実験の利点と制限
One advantage of using (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in lab experiments is its specificity for inhibiting ROS-producing enzymes. (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to be more selective than other inhibitors of these enzymes, such as apocynin and diphenyliodonium chloride (Lambeth, 2004). However, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has some limitations, including its potential toxicity at high concentrations and the need for careful dosing to avoid off-target effects (Lambeth, 2004).
将来の方向性
There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide. One area of interest is the development of more specific and potent inhibitors of ROS-producing enzymes. Another area of interest is the use of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in combination with other drugs or therapies to enhance its anti-cancer or anti-inflammatory effects. Finally, the role of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in regulating ROS production and oxidative stress in different disease models, such as neurodegenerative diseases and cardiovascular disease, is an area of active research (Lambeth, 2004).
Conclusion
In conclusion, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide is a widely used chemical compound in scientific research for its ability to inhibit the activity of enzymes that produce ROS. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has been shown to have potential therapeutic applications in cancer and inflammation. However, its limitations and potential toxicity must be carefully considered in lab experiments. Further research is needed to fully understand the role of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in regulating ROS production and its potential applications in disease models.
合成法
The synthesis of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide involves the reaction of 2,2'-dipyridyl disulfide with N,N-dimethylaniline in the presence of iodine. The resulting compound is then reduced with zinc dust to yield (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide. This method was first described by El-Badry and coworkers in 1978 (El-Badry et al., 1978).
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20(2)11-6-9-17(22)19-10-12-21-14-18-13-16(21)15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3,(H,19,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKPIUJBGXTLBP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCN1C=NC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCN1C=NC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide](/img/structure/B2560180.png)
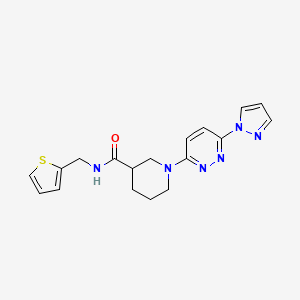
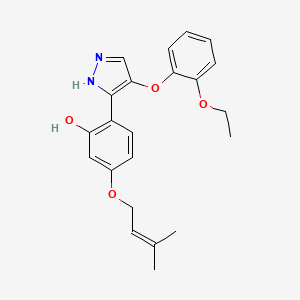
![(5-Bromofuran-2-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560184.png)
![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)
![Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B2560188.png)
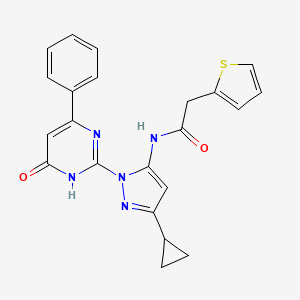
![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)
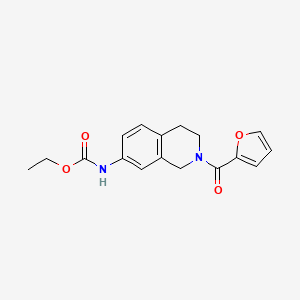
![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2560194.png)
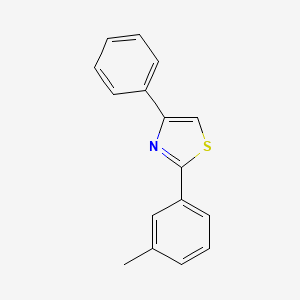
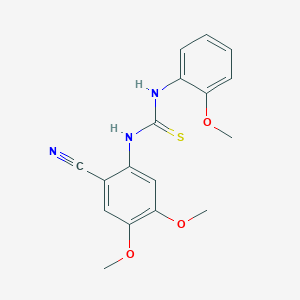
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)